Piperazine oestrone sulphate

Description

Piperazine oestrone sulphate (PES) is a synthetic estrogen formulation used primarily in hormone replacement therapy (HRT) for managing menopausal symptoms. As a sulfate ester conjugate of estrone, PES is designed to mimic endogenous estrogen activity. Clinical studies demonstrate its efficacy in alleviating vasomotor symptoms (e.g., hot flashes), improving lipid profiles, and enhancing cognitive function in estrogen-deficient populations . Its molecular structure incorporates a piperazine moiety, which may enhance solubility and bioavailability compared to non-conjugated estrogens . PES is often administered cyclically or in combination with progestogens like norethisterone to mitigate endometrial hyperplasia risks .

Properties

IUPAC Name |

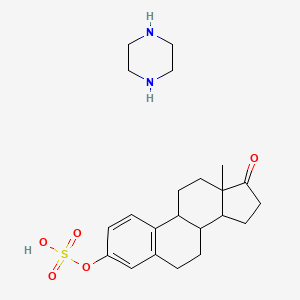

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEQBCVBILBTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps and Mechanism

The foundational approach involves sulfonation of estrone at the 3-hydroxyl position using sulfur trioxide (SO₃) complexes, followed by salification with piperazine:

-

Sulfonation : Estrone is dissolved in an organic base solvent (e.g., pyridine or DMF) and treated with SO₃ complexes (e.g., SO₃-pyridine or SO₃-DMF) at 20–25°C.

-

Intermediate Isolation : The crude estrone sulfate is concentrated, slurried in methanol or acetone, and filtered to remove unreacted reagents.

-

Piperazine Salification : The estrone sulfate is dissolved in methanol and combined with a piperazine solution, yielding this compound as a white precipitate.

Optimization Parameters

Yield and Purity

This method achieves high purity by avoiding intermediate salt formation, simplifying post-treatment.

Direct Synthesis via Sulfur Trioxide-Dimethylformamide Complex

Single-Pot Reaction Design

A streamlined method developed by Abbott Laboratories (US3525738A) uses SO₃-DMF complex in DMF solvent:

-

Sulfonation : Estrone reacts with SO₃-DMF at 20–25°C, achieving near-quantitative conversion within minutes.

-

Piperazine Addition : Piperazine is introduced directly into the reaction mixture, forming this compound and insoluble piperazine sulfate.

-

Precipitation : Ether is added to precipitate the product, which is filtered and washed.

Advantages Over Traditional Methods

Performance Metrics

Comparative Analysis of Synthesis Methods

| Criteria | SO₃ Complex Method | DMF-SO₃ Method |

|---|---|---|

| Steps | 3 | 2 |

| Yield | 81.5% | 95–98% |

| Purity | ≥99.9% | ≥99.5% |

| Key Solvent | Methanol | DMF |

| Temperature | 20–25°C | 20–25°C |

| Impurity Control | Post-treatment filtration | In-process filtration |

The DMF-SO₃ method offers higher yields and simpler workflows, while the SO₃ complex method achieves marginally better purity through controlled crystallization.

Impurity Control Strategies

-

Residual Estrone : Limited to <0.1% via optimized sulfonation times and stoichiometric SO₃ ratios.

-

Piperazine Sulfate : Removed by ether precipitation or methanol washing.

-

Chromatographic Monitoring : HPLC ensures compliance with pharmacopeial standards (e.g., USP).

Analytical Characterization

-

HPLC : Quantifies estrone sulfate and related impurities using C18 columns and UV detection at 280 nm.

-

Spectroscopy : FT-IR verifies sulfate ester (S=O at 1250 cm⁻¹) and piperazine NH stretches.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and are used in various pharmaceutical formulations.

Scientific Research Applications

Hormone Replacement Therapy (HRT)

Piperazine oestrone sulphate is utilized in HRT to alleviate menopausal symptoms such as hot flashes and vaginal atrophy. A study involving 33 post-menopausal women demonstrated that treatment with this compound significantly increased serum levels of oestrone and oestradiol, leading to a reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, which are typically elevated during menopause .

Table 1: Hormonal Changes During Treatment

| Hormone | Initial Mean Concentration (pg/ml) | Post-Treatment Mean Concentration (pg/ml) |

|---|---|---|

| Oestrone | 59 | 528 |

| Oestradiol | 14 | 83 |

| LH | 57.1 | 50.3 |

| FSH | 25.8 | 16.5 |

Management of Urinary Incontinence

This compound has also been studied for its efficacy in treating urinary incontinence in postmenopausal women. A clinical trial indicated that oral administration of the compound led to significant improvements in symptoms associated with genuine stress incontinence .

Case Study: Urinary Incontinence

A double-blind study assessing the effects of this compound on urinary incontinence revealed notable improvements in patient-reported outcomes, suggesting its potential as a viable treatment option for this condition.

Cognitive Function Improvement

In addition to its hormonal effects, this compound has been investigated for its impact on cognitive function. A double-blind study involving female patients with signs of estrogen deficiency showed significant improvements in memory performance among those treated with the compound compared to a placebo group .

Table 2: Cognitive Improvement Results

| Group | Memory Improvement (%) |

|---|---|

| Treated | Significant |

| Placebo | Not Significant |

Treatment of Menopausal Depression

While this compound was tested for its effects on menopausal depression, results indicated no significant impact on depressive symptoms; however, it effectively reduced hot flashes in menopausal women . This highlights the compound's role in managing specific menopausal symptoms while indicating the need for additional therapies targeting mood disorders.

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors in the body. This binding activates the transcription of specific genes involved in estrogenic cellular responses. The molecular targets include various proteins and enzymes that regulate cell growth, differentiation, and metabolism. The pathways involved are primarily related to hormone signaling and gene expression.

Comparison with Similar Compounds

Table 1: Comparative Efficacy in Vasomotor Symptom Relief

Table 2: Endometrial Effects of HRT Regimens

| Regimen | Endometrial Histology | Hyperplasia Incidence | Reference |

|---|---|---|---|

| PES + intermittent NET | Atrophic/secretory | 0% | |

| E2 + continuous NETA | Atrophic | 0% | |

| Conjugated equine estrogens (CEE) | Hyperplasia in 2% | 2% |

Metabolic and Lipid Effects

PES transiently alters lipid metabolism, similar to oral estrone sulphate. A 12-month study reported a temporary increase in serum palmitic acid, resolving by 12 months, suggesting reversible hepatic effects . In contrast, CEE and E2 may cause persistent LDL reduction and HDL elevation .

Table 3: Lipid Profile Changes

| Compound | LDL Cholesterol | HDL Cholesterol | Triglycerides | Reference |

|---|---|---|---|---|

| This compound | No significant change | +8% (transient) | +12% | |

| Oral estrone sulphate | -10% | +15% | +20% | |

| 17β-estradiol (E2) | -12% | +18% | +15% |

Cognitive and Neuropsychiatric Effects

PES uniquely demonstrates cognitive benefits in estrogen-deficient women. Conversely, piperazine derivatives in non-HRT contexts (e.g., designer drugs) are associated with psychosis and abuse risks, highlighting the importance of structural specificity .

Pharmacokinetics and Molecular Considerations

Structural analyses of piperazine derivatives reveal symmetrical hydrogen bonding and crystalline stability, which may contribute to PES's predictable pharmacokinetics . In contrast, estradiol valerate relies on esterification for prolonged release, differing in metabolic pathways .

Biological Activity

Piperazine oestrone sulphate (also known as estropipate) is a synthetic estrogen used primarily in hormone replacement therapy for menopausal women. This compound is a salt of estrone sulfate and piperazine, which is metabolized in the body to produce estrone and estradiol, two potent estrogens. This article provides a comprehensive overview of the biological activity of this compound, focusing on its effects on hormonal levels, clinical applications, and relevant research findings.

This compound acts as an estrogen receptor agonist. Upon administration, it is hydrolyzed to estrone, which can subsequently be converted into estradiol. Both estrone and estradiol bind to estrogen receptors in various tissues, leading to physiological responses that alleviate menopausal symptoms and influence various metabolic processes.

Hormonal Regulation

Research indicates that this compound significantly affects serum hormone levels in postmenopausal women. A study involving 33 postmenopausal women treated with doses ranging from 1.5 to 3.0 mg daily demonstrated notable increases in serum oestrone and oestradiol levels from baseline values of 59 pg/ml and 14 pg/ml to 528 pg/ml and 83 pg/ml, respectively. Concurrently, there was a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, with FSH decreasing from 25.8 to 16.5 u/l during treatment .

Impact on Lipid Profiles

This compound has also been evaluated for its effects on serum lipids. In a study involving menopausal women, treatment with this compound led to favorable changes in lipid profiles, including increases in high-density lipoprotein (HDL) cholesterol levels .

Memory Improvement

A double-blind study assessed the cognitive effects of this compound in women with signs of estrogen deficiency. Results indicated significant improvements in memory performance among those receiving the treatment compared to a placebo group .

Management of Abnormal Uterine Bleeding

This compound has been studied for its efficacy in managing abnormal uterine bleeding (AUB). In randomized controlled trials (RCTs), it was found that this compound could effectively reduce menstrual bleeding and improve associated symptoms in postmenopausal women .

Data Table: Summary of Clinical Findings

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of piperazine oestrone sulphate, and how do they influence experimental design in pharmacokinetic studies?

- Methodological Answer : this compound is a conjugated estrogen with a molecular weight of 436.6 g/mol, melting point of 190°C (decomposition at 245°C), and solubility in water (8 mg/ml) and 0.1 N NaOH (57 mg/ml) . Stability studies show hydrolysis in acidic conditions (1 N HCl), necessitating pH-controlled storage for in vitro assays. Researchers should use HPLC with UV detection (λmax 268–275 nm) to quantify stability and degradation products .

Q. How does the synthesis and purification of this compound impact its pharmacological activity in preclinical models?

- Methodological Answer : The compound’s synthesis involves coupling oestrone sulphate with piperazine, requiring strict control of stoichiometry and reaction pH to minimize free oestrone impurities (<2%). Impurities can skew receptor-binding assays (e.g., ERα/ERβ affinity). Validate purity via NMR, mass spectrometry, and TLC, referencing IARC technical guidelines for conjugated estrogens .

Q. What are the primary pharmacological targets of this compound, and what in vitro models are used to evaluate its estrogenic activity?

- Methodological Answer : The compound binds to estrogen receptors (ERα/ERβ), modulating transcriptional activity. Use ER-positive cell lines (e.g., MCF-7 breast cancer cells) with luciferase reporter assays (ERE-luc) to quantify receptor activation. Compare dose-response curves with estradiol controls to assess relative potency .

Advanced Research Questions

Q. How do contradictory findings on this compound’s effects on lipid profiles in menopausal women inform the design of longitudinal clinical trials?

- Methodological Answer : Early studies reported increased HDL (Isaacs & Havard, 1977) but no significant changes in fibrinogen or coagulation factors (Wilson et al., 1987) . To resolve contradictions, design trials with stratified cohorts (e.g., age, baseline lipid levels) and standardized endpoints (e.g., LDL/HDL ratio, thrombin generation assays). Include placebo arms and adjust for confounders like diet and concurrent medications .

Q. What experimental approaches are recommended to assess the cognitive effects of this compound, given conflicting data on memory enhancement?

- Methodological Answer : The Hackman & Galbraith (1976) double-blind study used formal memory tests (e.g., n-back tasks) in perimenopausal women . Replicate with modern neuroimaging (fMRI) to link cognitive improvement to hippocampal activation. Control for estrogen receptor polymorphism variability (e.g., ESR1 gene) and use crossover designs to mitigate placebo effects .

Q. How can researchers address the instability of this compound in aqueous formulations during long-term in vivo studies?

- Methodological Answer : The compound degrades under light and humidity; use lyophilized formulations stored in amber vials with desiccants. Validate stability via accelerated aging tests (40°C/75% RH for 6 months) and monitor free oestrone levels using LC-MS/MS. Consider prodrug strategies (e.g., ester derivatives) to enhance shelf-life .

Q. What methodologies are appropriate for evaluating the carcinogenic risk of this compound in animal models, based on IARC guidelines?

- Methodological Answer : IARC recommends 2-year bioassays in rodents, focusing on estrogen-sensitive tissues (mammary gland, endometrium). Use transgenic models (e.g., ERα-KO mice) to isolate receptor-mediated effects. Combine histopathology with molecular endpoints (e.g., CYP1B1 expression) to assess tumorigenic pathways .

Data Analysis and Interpretation

Q. How should researchers reconcile disparities between this compound’s effects on lipid metabolism and coagulation factors in meta-analyses?

- Methodological Answer : Apply multivariate regression to isolate compound-specific effects from confounders (e.g., age, BMI). Pool data from studies with harmonized protocols (e.g., Wilson et al., 1987; Isaacs & Havard, 1977) and use sensitivity analysis to exclude outliers. Report effect sizes with 95% confidence intervals .

Q. What statistical frameworks are optimal for analyzing dose-dependent responses in this compound’s receptor-binding assays?

- Methodological Answer : Fit data to sigmoidal dose-response curves (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀ and Hill coefficients to compare potency and cooperativity across experimental replicates. Validate with bootstrap resampling to estimate parameter uncertainty .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.